methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis . This compound, in particular, features a thiophene ring system substituted with a methyl group and a carbonylamino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonylamino group. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, followed by reaction with an amine to form the desired product . Industrial production methods may involve optimized reaction conditions such as controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity . The thiophene ring system also contributes to the compound’s ability to interact with hydrophobic pockets within proteins .
Comparison with Similar Compounds
Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound lacks the carbonylamino group and has different reactivity and applications.
Methyl 2-aminothiophene-3-carboxylate: Similar in structure but with the amino group positioned differently, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(5-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-7-3-4-9(18-7)11(14)13-8-5-6-17-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQVGFLABKSHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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